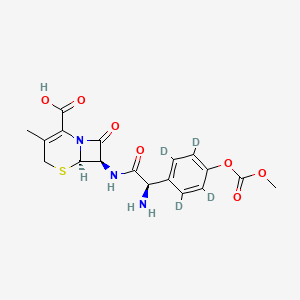
Methoxycarbonyl Cefadroxil-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxycarbonyl Cefadroxil-d4 is a stable isotope-labeled compound used primarily in biochemical and pharmaceutical research. It is a derivative of cefadroxil, a first-generation cephalosporin antibiotic. The compound is characterized by the presence of deuterium atoms, which replace specific hydrogen atoms in the molecule, making it useful for various analytical and research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methoxycarbonyl Cefadroxil-d4 involves the incorporation of deuterium atoms into the cefadroxil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is essential to confirm the incorporation of deuterium and the overall structure of the compound .
化学反応の分析
Types of Reactions
Methoxycarbonyl Cefadroxil-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
科学的研究の応用
Methoxycarbonyl Cefadroxil-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of cefadroxil and its derivatives.
Biology: Employed in metabolic studies to trace the metabolic pathways and understand the biotransformation of cefadroxil in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to investigate the absorption, distribution, metabolism, and excretion of cefadroxil.
Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance in pharmaceutical manufacturing
作用機序
Methoxycarbonyl Cefadroxil-d4, like cefadroxil, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the disruption of cell wall biosynthesis and ultimately causes bacterial cell lysis. The incorporation of deuterium does not significantly alter the mechanism of action but enhances the compound’s stability and analytical utility .
類似化合物との比較
Methoxycarbonyl Cefadroxil-d4 can be compared with other deuterated and non-deuterated cephalosporin antibiotics, such as:
Cefadroxil: The non-deuterated parent compound with similar antibacterial properties.
Cefadroxil-d4: Another deuterated analog used for similar research purposes.
Cephalexin: A first-generation cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
This compound is unique due to its specific deuterium labeling, which provides advantages in analytical precision and stability, making it a valuable tool in scientific research .
特性
分子式 |
C18H19N3O7S |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-methoxycarbonyloxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H19N3O7S/c1-8-7-29-16-12(15(23)21(16)13(8)17(24)25)20-14(22)11(19)9-3-5-10(6-4-9)28-18(26)27-2/h3-6,11-12,16H,7,19H2,1-2H3,(H,20,22)(H,24,25)/t11-,12-,16-/m1/s1/i3D,4D,5D,6D |
InChIキー |
HPHUOITVNQICJI-VWZYBACSSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])OC(=O)OC)[2H] |
正規SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)OC(=O)OC)N)SC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















